1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone, also known as CF3COCHC6H7, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical and physical properties. This compound is widely used in scientific research applications, particularly in the synthesis of various organic compounds, as well as in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, particularly in the synthesis of organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not known to have any significant toxic effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various organic compounds, making it an essential tool in the field of organic chemistry. However, one of the main limitations of this compound is its high reactivity, which can make it difficult to handle in certain laboratory conditions.
Zukünftige Richtungen
There are several future directions for the use of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone in scientific research. One potential area of future research is the development of new synthetic methods for the production of this compound. Another area of future research is the use of this compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone can be achieved through various methods, including the reaction of 1,3-cyclohexadiene with trifluoroacetyl chloride in the presence of a catalyst such as aluminum chloride. Another method involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a strong base such as sodium hydride.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone has been extensively used in scientific research applications, particularly in the synthesis of various organic compounds. This compound is widely used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antiviral agents, and anticancer drugs.
Eigenschaften
CAS-Nummer |
161096-44-2 |
---|---|
Molekularformel |
C8H7F3O |
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
1-cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,4H,3,5H2 |
InChI-Schlüssel |
TVPMHAWGCQPQSI-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CC(=CC=C1)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 1-(1,3-cyclohexadien-1-yl)-2,2,2-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.